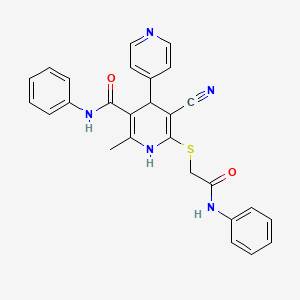
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H23N5O2S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
The molecular formula of the compound is C23H23N3O3S with a molecular weight of approximately 421.5 g/mol. The IUPAC name is 2-(2-anilino-2-oxoethyl)sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide, indicating the presence of several functional groups that contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O3S |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 2-(2-anilino-2-oxoethyl)sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
| InChI Key | QAYWJQVIDCQCIB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Early studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may bind to receptors that mediate cellular responses, altering signal transduction pathways.
Therapeutic Potential
Research indicates that this compound could have applications in treating various diseases:
Antitumor Studies
A notable study investigated the effects of this compound on HepG2 liver cancer cells. The results demonstrated:
- Cell Cycle Arrest : Treatment with the compound led to a significant increase in the percentage of cells in the S phase of the cell cycle, indicating an interruption in normal cell division.
- Apoptosis Induction : The compound activated caspase pathways and altered the expression levels of pro-apoptotic and anti-apoptotic proteins, confirming its role in promoting cell death in cancer cells .
Enzyme Inhibition Studies
In vitro assays have shown that this compound can inhibit various enzymes related to disease processes:
- Dihydroorotate Dehydrogenase (DHODH) : It was found to be a potent inhibitor of DHODH, which is crucial for pyrimidine biosynthesis and has implications in cancer and autoimmune diseases .
- Xanthine Oxidase (XO) : Other studies have suggested moderate inhibitory activity against XO, an enzyme involved in uric acid production, which could be beneficial for conditions like gout .
Propiedades
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-18-24(26(34)32-21-10-6-3-7-11-21)25(19-12-14-29-15-13-19)22(16-28)27(30-18)35-17-23(33)31-20-8-4-2-5-9-20/h2-15,25,30H,17H2,1H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGWZIWSLPJTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













